1-(2,3-Dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone -

1-(2,3-Dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone

Catalog Number: EVT-4837545
CAS Number:
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Relevance: This compound shares the core 6-methyl-1-benzofuran structure with 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline. The key difference lies in the acetic acid substituent at the 3-position of the benzofuran ring, compared to the acetylindoline moiety in the target compound. This structural similarity suggests shared synthetic pathways and potentially similar biological activity profiles.

1-(3-Methyl-1-benzofuran-2-yl)Ethan-1-one Derivatives

    Compound Description: This group encompasses a series of nine novel derivatives, including five brominated compounds, synthesized and characterized for their biological activity. Two derivatives, 6 and 8, demonstrated selective cytotoxicity against chronic myelogenous leukemia (K562) cells without affecting healthy human keratocytes (HaCaT). Further investigation revealed their pro-oxidative and pro-apoptotic effects on K562 cells, inhibiting pro-inflammatory interleukin-6 (IL-6) release.

    Relevance: Although structurally distinct from 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, these compounds belong to the broader class of benzofuran derivatives with potential medicinal applications. They highlight the diverse pharmacological activities achievable through modifications of the benzofuran scaffold.

2-(1-Benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline Derivatives

    Compound Description: This study focuses on synthesizing and evaluating the antiproliferative potential of a novel series of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl)quinoline derivatives against cancer cells. Compound 3l displayed promising inhibition (37-44%) across various cancer cell lines, including MCF-7, HepG2, Colo205, and HeLa. Notably, compounds 3i and 3j exhibited 49% and 42% inhibition against MCF-7 cells, respectively. Molecular docking studies identified compound 3i as a potential Glucose-6-phosphate dehydrogenase (G6PDH) inhibitor.

    Relevance: While not directly analogous to 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, these compounds share the benzofuran moiety. The study emphasizes the value of incorporating benzofuran units into larger heterocyclic frameworks to achieve potent biological activities, particularly in the realm of anticancer drug development.

Radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivatives

    Compound Description: This study explored radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivatives as potential Single-photon emission computed tomography (SPECT) imaging probes for detecting glycogen synthase kinase-3β (GSK-3β) in the brain. Two specific compounds, [(125)I]5 and [(125)I]6, demonstrated high affinity for GSK-3β comparable to known inhibitors. Biodistribution studies in mice revealed adequate brain uptake and clearance, suggesting their suitability as SPECT imaging agents.

    Relevance: These compounds share the benzofuran and indole ring systems with 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, albeit linked differently through a maleimide bridge. Their successful application as potential imaging agents emphasizes the versatility of these heterocyclic systems in medicinal chemistry.

Properties

Product Name

1-(2,3-Dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H17NO2/c1-13-6-7-16-15(12-22-18(16)10-13)11-19(21)20-9-8-14-4-2-3-5-17(14)20/h2-7,10,12H,8-9,11H2,1H3

InChI Key

BXOLEALNVMAQOZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC4=CC=CC=C43

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.